Diallyl phthalate-d4
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Overview
Description
Diallyl phthalate-d4, also known as phthalic acid diallyl ester-d4, is a deuterium-labeled compound. It is a derivative of diallyl phthalate, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a stable isotope-labeled standard for various analytical applications .
Preparation Methods
The synthesis of diallyl phthalate-d4 involves the esterification of phthalic anhydride with deuterated allyl alcohol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 100-150°C for several hours to ensure complete esterification .
Industrial production methods for this compound are similar to those used for diallyl phthalate, with the primary difference being the use of deuterated starting materials. The process involves the use of high-pressure reactors and continuous distillation to achieve high purity and yield .
Chemical Reactions Analysis
Diallyl phthalate-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The allyl groups in this compound can undergo substitution reactions with nucleophiles such as halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields phthalic acid, while reduction with lithium aluminum hydride produces diallyl alcohol .
Scientific Research Applications
Diallyl phthalate-d4 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of diallyl phthalate-d4 involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can bind to proteins and DNA . These interactions can result in various biological effects, including endocrine disruption and toxicity .
Comparison with Similar Compounds
Diallyl phthalate-d4 is unique compared to other phthalates due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:
Diallyl phthalate: The non-deuterated form, commonly used as a plasticizer and in the production of resins.
Diethyl phthalate: Another phthalate ester used in personal care products and as a plasticizer.
Dibutyl phthalate: Used in adhesives, coatings, and as a plasticizer.
These compounds share similar chemical properties but differ in their specific applications and effects on biological systems .
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
bis(prop-2-enyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2/i5D,6D,7D,8D |
InChI Key |
QUDWYFHPNIMBFC-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC=C)C(=O)OCC=C)[2H])[2H] |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C |
Origin of Product |
United States |
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